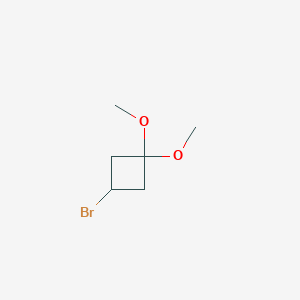

3-Bromo-1,1-dimethoxycyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Bromo-1,1-dimethoxycyclobutane is a brominated cyclobutane derivative, which is a class of compounds characterized by a four-membered ring structure with various substituents. These compounds are of interest due to their potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. For example, cyclobuta(1,2-d)benzyne, a related compound, can be generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium and can undergo reactions such as trapping with furan or dimerization to form novel strained benzenoid hydrocarbons with olefinic properties . Similarly, the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin leads to the formation of 1,3-dimetallacyclobutane derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of di-μ-bromobis(μ-tetraphenylcyclobutadiene)tetracarbonyldimolybdenum(I) has been determined, revealing details such as bond lengths and angles that are crucial for understanding the reactivity and properties of these compounds .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions. The behavior of [2.n]metacyclophanes-fused cyclobutane ring in bromination, for example, results in the formation of aromatic bromides and benzyl bromides through ring-opening reactions . The reaction of 3-(1,3-dioxobutan-1-yl)-2H-chromen-2-one with bromine also demonstrates the influence of reaction conditions on the outcome, leading to different products such as dihydroxanthylium bromide or substituted pyranochromene .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal and molecular structure of 2-Bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12⋯18,11]tetradecan-3-one, a related compound, was determined to be unsuitable for the synthesis of the alkaloid delphinine, indicating the importance of stereochemistry in the physical properties and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

3-Bromo-1,1-dimethoxycyclobutane plays a role in cycloaddition reactions. For instance, Toda et al. (1974) demonstrated the thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, which includes analogs of bromocyclobutane, producing dimers such as fluorene-9-spiro-1′-[2′-bromo-3′-(9-fluorenylidene)-4′-bromomethylene]cyclobutane (Toda, Motomura, & Oshima, 1974).

Structural Studies and Synthesis

The compound is used in structural studies and synthesis of various chemical entities. For example, Wang (2000) utilized 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane in multi-step synthesis to produce conformationally locked nucleosides (Wang, 2000).

Microwave Spectroscopy

Bromocyclobutane's isotopic species have been analyzed using microwave spectroscopy to determine structural parameters, as shown in research by Rothschild & Dailey (1962) (Rothschild & Dailey, 1962).

Free Radical Reactions

It is also significant in the study of free radical reactions. Liu (1956) researched the reaction of Grignard reagents with compounds like 2-bromo-2,3-dimethylbutane, revealing insights into the orientation of olefin formation in these reactions (Liu, 1956).

Organometallic Chemistry

In organometallic chemistry, 3-Bromo-1,1-dimethoxycyclobutane derivatives have been utilized. Seetz et al. (1984) synthesized 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, illustrating the diversity of applications in this field (Seetz et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-1,1-dimethoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTIVKVEGYIQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,1-dimethoxycyclobutane | |

CAS RN |

1955515-88-4 |

Source

|

| Record name | 3-bromo-1,1-dimethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)

![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)

![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)